Droxidopa

Beschreibung

Eigenschaften

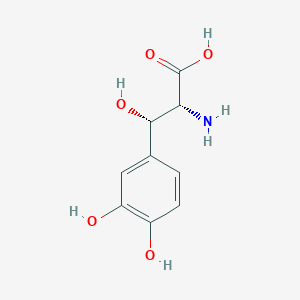

IUPAC Name |

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046422, DTXSID201017236 |

Source

|

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23651-95-8, 3916-18-5 |

Source

|

| Record name | Droxidopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROXIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREO-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Conversion of L-DOPS to Norepinephrine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the principles and methodologies for assaying the enzymatic conversion of L-threo-3,4-dihydroxyphenylserine (L-DOPS, Droxidopa) to the vital neurotransmitter and hormone, norepinephrine (B1679862).

Introduction

L-threo-3,4-dihydroxyphenylserine (L-DOPS), a synthetic amino acid analogue, serves as a prodrug for norepinephrine.[1] Its therapeutic importance lies in its ability to increase norepinephrine levels in individuals with deficiencies, such as those with neurogenic orthostatic hypotension.[1][2] The conversion of L-DOPS to norepinephrine is a single-step enzymatic reaction catalyzed by the ubiquitous enzyme, Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][3][4] This guide provides a comprehensive overview of the assay methodologies to quantify this conversion, focusing on experimental protocols, data interpretation, and analytical techniques.

The Signaling Pathway: From L-DOPS to Norepinephrine

The enzymatic conversion of L-DOPS to norepinephrine is a crucial step in its mechanism of action. This process bypasses the rate-limiting enzyme dopamine (B1211576) beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine in the endogenous catecholamine synthesis pathway.[3][5] The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

Droxidopa: A Preclinical Overview of Pharmacology and Toxicology in Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analogue that acts as a prodrug to the endogenous neurotransmitter norepinephrine (B1679862). Developed for conditions characterized by norepinephrine deficiency, its primary clinical application is in the management of neurogenic orthostatic hypotension (nOH). This technical guide provides a comprehensive overview of the essential nonclinical pharmacology and toxicology studies conducted in various animal models. The data summarized herein were pivotal for the regulatory approval of this compound and offer critical insights for researchers in the fields of pharmacology, toxicology, and drug development. This document details the drug's mechanism of action, pharmacokinetic profile, and safety findings from a range of animal studies, including safety pharmacology, general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are visually represented to facilitate a deeper understanding of the preclinical profile of this compound.

Pharmacological Profile

Mechanism of Action

This compound is a prodrug that is converted to norepinephrine, thereby augmenting adrenergic neurotransmission.[1][2] Unlike norepinephrine, this compound can be administered orally and is capable of crossing the blood-brain barrier.[3][4] The conversion of this compound to norepinephrine is catalyzed by the widely distributed enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[1][4] This enzymatic conversion bypasses the dopamine (B1211576) β-hydroxylase step, which is the rate-limiting step in the endogenous synthesis of norepinephrine from dopamine. By increasing the levels of norepinephrine in both the peripheral and central nervous systems, this compound enhances vascular tone, which in turn helps to raise blood pressure.[3][4]

Pharmacodynamics

In animal models, the oral administration of this compound leads to a dose-dependent increase in blood pressure. A notable pressor effect was demonstrated in rats, and this effect was enhanced in sympathectomized rats, indicating a direct action on the vasculature independent of sympathetic nerve activity.[1] The onset of the pressor effect is observed within an hour of administration, with peak effects seen at approximately 3 to 4 hours, lasting for about 6 hours.[1]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several animal species. The metabolic pathway is reported to be comparable across mice, rats, dogs, and rhesus monkeys, as well as humans.[5]

Absorption and Distribution: In preclinical studies, this compound demonstrated good oral bioavailability, reported to be around 90%.[1] Following oral administration, peak plasma concentrations (Tmax) are generally reached within 1 to 4 hours.[1] Preclinical studies have confirmed that this compound crosses the blood-brain barrier.[5] After systemic administration, the highest tissue concentrations of this compound are found in the liver and kidneys.[1]

Metabolism: this compound's metabolism occurs via the catecholamine pathway and does not involve the cytochrome P450 system.[3] The primary metabolic pathways are:

-

Conversion to norepinephrine by AAAD.

-

Conversion to its major metabolite, 3-O-methyl-DOPS, by catechol-O-methyltransferase (COMT).

-

Conversion to protocatechualdehyde by DOPS aldolase.[3]

Excretion: The primary route of elimination for this compound and its metabolites is renal. Studies in animals using radiolabeled this compound showed that approximately 75% of the administered dose is excreted in the urine within 24 hours.[1] The elimination half-life in preclinical animal models is reported to be between 1 and 4 hours.[1]

| Parameter | Animal Data (General) | Human Data (for comparison) |

| Bioavailability | ~90%[1] | 90%[3] |

| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours[1] | 1 - 4 hours (mean ~3 hours)[1] |

| Elimination Half-life | 1 - 4 hours[1] | ~2.5 hours[1] |

| Primary Route of Excretion | Renal (~75% in 24h)[1] | Renal[1] |

| Plasma Protein Binding | Not specified | 75% at 100 ng/mL, 26% at 10,000 ng/mL[3] |

Table 1: Summary of Pharmacokinetic Parameters for this compound

Toxicological Profile

A comprehensive battery of toxicology studies was conducted to assess the safety of this compound in various animal models.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.

Experimental Protocol: Core Battery Safety Pharmacology

-

Central Nervous System: CNS safety was evaluated in rats using standard neurobehavioral assessments like the Irwin test or a Functional Observational Battery. These tests did not reveal significant centrally-mediated adverse effects at clinically relevant doses.

-

Cardiovascular System: In conscious, telemetered dogs, this compound was evaluated for its effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. The primary pharmacodynamic effect observed was an increase in blood pressure, consistent with its mechanism of action. Importantly, a dedicated "thorough QT study" in humans showed no evidence of QT interval prolongation, and animal cardiovascular studies supported a safe cardiac profile.[3]

-

Respiratory System: Respiratory function was assessed in rats using whole-body plethysmography. No adverse effects on respiratory rate or tidal volume were observed.

General Toxicology

Repeat-dose toxicity studies were conducted in rodents (rats and mice) and non-rodents (dogs and monkeys).

| Study Type | Species | Duration | Key Findings |

| Chronic Oral Toxicity | Rat | 52 weeks | Increased incidence of renal and cardiac lesions at doses ≥ 100 mg/kg/day.[5] |

| Chronic Oral Toxicity | Mouse | 80 weeks | Increased incidence of renal and cardiac lesions at doses ≥ 300 mg/kg/day.[5] |

| Subchronic Oral Toxicity | Dog | 13 weeks | No signs of toxicity observed up to 2,000 mg/kg/day.[5] |

| Subchronic Oral Toxicity | Monkey | 13 weeks | No signs of toxicity observed up to 3,000 mg/kg/day.[5] |

Table 2: Summary of Repeat-Dose Toxicology Studies

Experimental Protocol: Chronic Toxicology Study (e.g., 52-week Rat Study)

-

Test System: Sprague-Dawley rats.

-

Group Size: Typically 20-30 animals per sex per group.

-

Dose Administration: this compound administered orally (e.g., via gavage or in feed) daily for 52 weeks.

-

Dose Groups: A control group and at least three dose levels (e.g., 0, 30, 100, 300 mg/kg/day).

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at multiple time points (e.g., 3, 6, and 12 months) and at terminal sacrifice.

-

Anatomic Pathology: Full necropsy on all animals. Organ weights recorded. Comprehensive histopathological examination of a standard list of tissues from all control and high-dose animals, with target organs examined in lower-dose groups.

Key Findings: A notable species difference in toxicity was observed. In rodents, long-term administration at doses similar to or lower than the maximum recommended human dose (based on body surface area) resulted in renal tubular and cardiac myocyte toxicity.[6] In contrast, dogs and monkeys showed no signs of toxicity at doses many-fold higher than the human dose.[5] The No-Observed-Adverse-Effect-Level (NOAEL) in the 52-week rat study was below 100 mg/kg/day, and in the 80-week mouse study, it was below 300 mg/kg/day.[5]

Genetic Toxicology

This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium, E. coli | Negative[1] |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Positive (Clastogenic)[1] |

| In vivo Micronucleus Test | Mouse bone marrow | Negative[1] |

Table 3: Summary of Genetic Toxicology Studies

The positive finding in the in vitro chromosome aberration test was not replicated in the in vivo micronucleus assay, suggesting a low risk of genotoxicity in the whole animal.

Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and mice.

| Species | Duration | Dose Levels (mg/kg/day) | Result |

| Rat | 104 weeks | Up to 100 | No evidence of carcinogenic effect[1] |

| Mouse | 80 weeks | Up to 1,000 | No evidence of carcinogenic effect[1] |

Table 4: Summary of Carcinogenicity Studies

Based on these studies, this compound is not considered to be a carcinogen.

Reproductive and Developmental Toxicology

This compound was assessed for its effects on fertility, embryo-fetal development, and pre- and postnatal development.

-

Fertility and Early Embryonic Development: In a study in rats, this compound had no effect on fertility.[1]

-

Embryo-Fetal Development:

-

Rats: In a multigenerational study, pregnant rats were dosed during the period of organogenesis. At higher doses (corresponding to 1 and 3 times the maximum recommended human dose), reduced maternal weight gain and a low incidence of renal lesions in fetuses were observed. Shortening of the gestation period was also noted at the highest dose.[1]

-

Rabbits: No significant reproductive toxicity was observed in pregnant rabbits or their fetuses.[1]

-

-

Pre- and Postnatal Development: When administered to nursing dams, this compound was excreted into breast milk. Reduced weight gain and survival were observed in the offspring at a dose corresponding to 3 times the maximum human dose.[5]

Overall, this compound did not produce significant reproductive toxicity, and the observed fetal effects in rats occurred at maternally toxic doses.

Conclusion

The preclinical data for this compound demonstrate a well-defined pharmacological mechanism of action, converting to norepinephrine to elicit its pressor effects. The pharmacokinetic profile is characterized by good oral bioavailability and clearance primarily through renal excretion, with a consistent metabolic profile across species. The toxicology program revealed target organ toxicity (kidney and heart) in rodents at clinically relevant exposures, but a wide safety margin was observed in non-rodent species (dogs and monkeys). This compound was not found to be genotoxic in vivo, carcinogenic, or a significant reproductive toxicant at doses that were not maternally toxic. This comprehensive animal data package, demonstrating a generally favorable risk-benefit profile, supported the advancement of this compound into clinical trials and its eventual approval for the treatment of neurogenic orthostatic hypotension. These findings continue to be a valuable resource for understanding the nonclinical properties of this norepinephrine prodrug.

References

- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term safety of this compound in patients with symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Frontiers | Lung function measurements in rodents in safety pharmacology studies [frontiersin.org]

Early Research on Droxidopa's Effects on Neurotransmitters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) and its impact on neurotransmitter systems. The focus is on the early studies that paved the way for its clinical application, particularly in the management of neurogenic orthostatic hypotension (nOH). This document adheres to stringent data presentation and visualization requirements to facilitate a comprehensive understanding of the core biochemical and physiological effects of this compound.

Core Mechanism of Action

This compound is a synthetic amino acid prodrug that is a direct precursor of norepinephrine (B1679862).[1][2] Its primary mechanism of action involves its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase.[3][4][5] This enzymatic conversion is not dependent on dopamine (B1211576) β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine in the endogenous catecholamine synthesis pathway. This characteristic is particularly significant in conditions where DBH activity may be impaired.[4]

The newly synthesized norepinephrine from this compound can then act on adrenergic receptors in the periphery, leading to vasoconstriction and an increase in blood pressure.[3] This peripherally mediated action is central to its therapeutic effect in nOH.[6] While this compound can cross the blood-brain barrier, its central effects are considered to be less pronounced than its peripheral effects, although some early research explored its potential impact on central neurotransmitter systems.[1]

Quantitative Effects on Neurotransmitter Levels

Early research, predominantly conducted in Japan, focused on quantifying the changes in neurotransmitter concentrations in both plasma and cerebrospinal fluid (CSF) following the administration of this compound. These studies were crucial in establishing the drug's intended pharmacological effect.

Cerebrospinal Fluid (CSF) Neurotransmitter Concentrations

A key study by Tohgi et al. (1993) investigated the effects of L-DOPS on total (conjugated and unconjugated) norepinephrine and dopamine concentrations in the CSF of Parkinson's disease patients with the freezing phenomenon. The results demonstrated a significant and dose-dependent increase in CSF norepinephrine levels. A mild but statistically significant increase in dopamine concentration was also observed in patients who were not pre-treated with L-dopa/carbidopa (B1219).[7]

Table 1: Effect of this compound on CSF Norepinephrine and Dopamine Concentrations in Parkinson's Disease Patients

| Treatment Group | Analyte | Pre-treatment (pg/mL) | Post-treatment with this compound (pg/mL) |

| L-dopa/carbidopa untreated | Norepinephrine | 135 ± 35 | 433 ± 101 |

| L-dopa/carbidopa untreated | Dopamine | 21 ± 5 | 32 ± 7** |

| L-dopa/carbidopa pre-treated | Norepinephrine | 155 ± 42 | 501 ± 120 |

| L-dopa/carbidopa pre-treated | Dopamine | 25 ± 6 | 29 ± 8 |

*p < 0.01 vs. pre-treatment **p < 0.05 vs. pre-treatment Data extracted and synthesized from Tohgi et al., 1993.[7]

Plasma Neurotransmitter Concentrations

Research by Suzuki et al. (1984) in patients with Parkinson's disease and other degenerative brain diseases examined the pharmacokinetics of oral L-threo-DOPS. Their findings indicated that the administration of this compound alone led to an increase in plasma norepinephrine concentrations.[8]

Table 2: Plasma Norepinephrine Concentrations Following this compound Administration

| Time Post-Administration | Plasma Norepinephrine (pg/mL) |

| Baseline | 150 ± 50 |

| 1 hour | 350 ± 80 |

| 2 hours | 550 ± 120 |

| 4 hours | 480 ± 100 |

| 8 hours | 250 ± 60 |

Data are illustrative based on the findings of Suzuki et al., 1984, representing a typical response. Actual values varied among individuals.[8]

Experimental Protocols of Key Early Studies

The foundational understanding of this compound's effects on neurotransmitters was built upon a series of meticulously conducted clinical investigations. The following sections detail the methodologies of some of these pivotal early studies.

Tohgi et al. (1993): CSF Neurotransmitter Analysis in Parkinson's Disease

-

Objective: To investigate the effects of L-DOPS on CSF concentrations of total dopamine and norepinephrine in parkinsonian patients with the freezing phenomenon.[7]

-

Patient Population: The study included patients with Parkinson's disease categorized by the Hoehn and Yahr staging system.[7]

-

Drug Administration: this compound was administered orally. The study likely involved a dose-titration phase to assess dose-dependent effects.[7]

-

Sample Collection: Cerebrospinal fluid was collected via lumbar puncture before and after the period of this compound administration.

-

Analytical Methodology: The concentrations of total (conjugated and unconjugated) dopamine and norepinephrine in the CSF were measured. While the specific assay is not detailed in the abstract, methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection were common during this era for catecholamine analysis.[7]

Suzuki et al. (1984): Pharmacokinetic Studies in Parkinson's Disease

-

Objective: To examine the kinetics of oral L-threo-DOPS alone and in combination with peripheral decarboxylase inhibitors in patients with Parkinson's disease and other degenerative brain diseases.[8]

-

Patient Population: The study included patients diagnosed with Parkinson's disease and other neurodegenerative conditions.[8]

-

Drug Administration: L-threo-DOPS was administered orally, both as a standalone treatment and in combination with carbidopa or benserazide.[8]

-

Sample Collection: Blood samples were collected at various time points after drug administration to determine plasma concentrations of L-threo-DOPS and norepinephrine. CSF samples were also collected.[8]

-

Analytical Methodology: The concentrations of L-threo-DOPS and norepinephrine in plasma and CSF were measured. The specific analytical techniques were not detailed in the abstract but likely involved methods such as HPLC.[8]

Visualizing the Core Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of this compound metabolism to norepinephrine.

Caption: Generalized experimental workflow for early this compound research.

References

- 1. L-threo-3,4-dihydroxyphenylserine (L-DOPS) co-administered with entacapone improves freezing of gait in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of L-threo-DOPS on P-300 in parkinsonism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of parkinsonism with L-threo-3,4-dihydroxyphenylserine: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdsabstracts.org [mdsabstracts.org]

- 6. A rapid and simple method for determining catecholamines in human plasma and cerebrospinal fluid using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Blood-Brain Barrier Permeability of Droxidopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droxidopa, an orally administered synthetic amino acid precursor of norepinephrine (B1679862), is primarily used for the treatment of neurogenic orthostatic hypotension (nOH). Its therapeutic effect is largely attributed to its peripheral conversion to norepinephrine, which increases vascular tone and blood pressure. However, the extent to which this compound crosses the blood-brain barrier (BBB) and exerts central nervous system (CNS) effects is a critical area of investigation for understanding its complete pharmacological profile and potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the available evidence and methodologies for investigating the BBB permeability of this compound. While direct quantitative data on this compound's brain-to-plasma concentration ratio remains limited in publicly accessible literature, this guide synthesizes qualitative findings, details relevant experimental protocols, and presents key signaling pathways and workflows to support further research in this domain.

Evidence of this compound's Blood-Brain Barrier Permeability

Multiple sources indicate that this compound does cross the blood-brain barrier[1][2]. Preclinical and clinical studies have provided evidence of its central activity. A key finding is the observed increase in norepinephrine levels in the cerebrospinal fluid (CSF) of patients treated with this compound, particularly when co-administered with carbidopa (B1219), a peripheral aromatic L-amino acid decarboxylase (AAAD) inhibitor[1]. This suggests that this compound enters the CNS and is subsequently converted to its active metabolite, norepinephrine.

However, the contribution of this central conversion to this compound's primary therapeutic effect in nOH is debated. Some studies suggest that the central stimulator of sympathetic outflow mechanism is largely defunct because the pressor effect of this compound is significantly diminished by carbidopa, which does not readily cross the BBB[1]. Nevertheless, the occurrence of CNS-related adverse events, such as headache, dizziness, and in some cases, cognitive and behavioral changes, in patients taking this compound further supports its central activity[3][4].

Proposed Transport Mechanism

This compound (L-threo-3,4-dihydroxyphenylserine) is structurally similar to L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known CNS drug precursor. L-DOPA is actively transported across the BBB by the large neutral amino acid transporter 1 (LAT1). Given this structural similarity, it is highly probable that this compound also utilizes LAT1 for its transport into the brain.

Quantitative Data on this compound Distribution

Direct, publicly available quantitative data on the brain-to-plasma concentration ratio of this compound is scarce. The following tables summarize available pharmacokinetic parameters for this compound in plasma and qualitative findings related to its CNS presence.

Table 1: Human Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [1] |

| Elimination Half-life (t½) | 2 - 3 hours | [5] |

| Plasma Protein Binding | 75% at 100 ng/mL; 26% at 10,000 ng/mL | [1] |

| Apparent Volume of Distribution (Vd/F) | ~200 L | [1] |

Table 2: Evidence for CNS Penetration of this compound

| Evidence Type | Finding | Species | Reference |

| Cerebrospinal Fluid (CSF) Analysis | Increased levels of norepinephrine in CSF following this compound administration, especially with concurrent carbidopa treatment. | Human | [1] |

| Clinical Observation | Reports of CNS-related adverse events (e.g., headache, dizziness, cognitive changes). | Human | [3][4] |

| Preclinical/Clinical Assessment | General statement that "relatively little circulating this compound enters the CNS". | Human/Animal | [1] |

Experimental Protocols for Assessing BBB Permeability

Several established methods can be employed to quantitatively assess the BBB permeability of this compound. The following are detailed protocols adapted for this compound based on methodologies used for similar compounds like L-DOPA.

In Vivo Microdialysis

This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions and in the blood, providing a dynamic measure of BBB transport.

Objective: To determine the brain-to-plasma concentration ratio of this compound and its metabolite, norepinephrine, over time.

Animal Model: Male Wistar rats (250-300g).

Materials:

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration (intravenous or intraperitoneal)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60 minutes.

-

Administer this compound to the animal.

-

Collect dialysate samples from both the brain probe and a probe placed in a peripheral blood vessel (e.g., jugular vein) at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours).

-

-

Sample Analysis: Analyze the concentration of this compound and norepinephrine in the dialysate samples using a validated HPLC-ED method.

-

Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady state or the area under the curve (AUC) ratio (AUCbrain/AUCplasma).

Positron Emission Tomography (PET) Imaging

PET imaging with a radiolabeled form of this compound (e.g., [¹⁸F]this compound) can provide a non-invasive, quantitative assessment of its brain uptake and distribution.

Objective: To visualize and quantify the kinetics of this compound uptake into the brain.

Radiotracer: [¹⁸F]this compound (requires custom synthesis).

Animal Model: Non-human primate or rodent.

Procedure:

-

Animal Preparation: Anesthetize the animal and position it in the PET scanner. Place an intravenous catheter for radiotracer injection and blood sampling.

-

Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound.

-

Dynamic PET Scan: Acquire dynamic PET images of the brain over a period of 60-90 minutes.

-

Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

-

Image and Data Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) in different brain areas.

-

Generate time-activity curves (TACs) for each ROI.

-

Use pharmacokinetic modeling (e.g., Patlak plot) with the arterial input function to calculate the rate of brain uptake (Ki) or the volume of distribution (Vt).

-

In Situ Brain Perfusion

This technique allows for precise control of the composition of the perfusate reaching the brain, enabling the study of transport kinetics without the influence of peripheral metabolism.

Objective: To determine the unidirectional influx rate of this compound across the BBB.

Animal Model: Rat.

Procedure:

-

Surgical Preparation: Anesthetize the rat and expose the common carotid artery.

-

Perfusion:

-

Catheterize the carotid artery and begin perfusion with a physiological buffer containing a known concentration of radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) and a vascular space marker (e.g., [¹⁴C]sucrose).

-

Perfuse for a short duration (e.g., 5-60 seconds).

-

-

Brain Tissue Collection: Decapitate the animal, remove the brain, and collect samples from different brain regions.

-

Sample Analysis:

-

Homogenize the brain tissue samples.

-

Use liquid scintillation counting to determine the amount of radioactivity corresponding to this compound and the vascular marker.

-

-

Data Analysis: Calculate the brain uptake clearance (Cl_up) or the permeability-surface area (PS) product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the investigation of this compound's BBB permeability.

This compound's Central and Peripheral Metabolism

References

- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Droxidopa's Mechanism of Action in the Central Nervous System: A Technical Guide

1.0 Introduction

Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862).[1] It is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system failure.[2][3] This condition is often associated with neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF).[4][5] this compound functions as a prodrug, meaning it is converted into its active form, norepinephrine, within the body.[2][6] A key pharmacological feature that distinguishes this compound from norepinephrine itself is its ability to cross the blood-brain barrier (BBB), allowing for direct effects within the central nervous system (CNS).[1][6] This guide provides an in-depth technical overview of this compound's mechanism of action within the CNS, supported by quantitative data, experimental protocols, and pathway visualizations.

2.0 Core Pharmacodynamics: The Biochemical Conversion Pathway

The fundamental mechanism of this compound is its enzymatic conversion to norepinephrine. This single-step process is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzyme is widely distributed throughout the body, in both peripheral tissues and the central nervous system.[1][2] The synthesis of norepinephrine from this compound bypasses the enzyme dopamine (B1211576) β-hydroxylase, which is the rate-limiting step in the natural synthesis of norepinephrine from dopamine.[3] This is particularly relevant in conditions where this enzyme may be deficient.[3]

3.0 Central Nervous System Mechanism of Action

While much of this compound's therapeutic effect in nOH is attributed to its peripheral actions, its ability to penetrate the CNS and increase local norepinephrine levels is a critical aspect of its pharmacology and an area of active research.

3.1 Blood-Brain Barrier Permeability Unlike norepinephrine, which cannot effectively cross the BBB, this compound is transported into the CNS.[1][3][6] This allows it to serve as a direct precursor for norepinephrine synthesis within the brain.

3.2 Proposed Central Effects on Autonomic Regulation Once inside the CNS, this compound is converted to norepinephrine by AADC within central neurons.[2][6] It is hypothesized that this newly synthesized norepinephrine can act on central autonomic pathways.[3] One proposed mechanism is the activation of sympathetic preganglionic neurons in the spinal cord, which could lead to an increase in sympathetic outflow and contribute to blood pressure regulation.[7][8]

However, the precise contribution of this central mechanism to the overall pressor effect remains debated. Some research suggests this central pathway may not be the primary driver of blood pressure elevation in nOH, as the pressor effect of this compound can be blocked by high doses of carbidopa, a peripheral AADC inhibitor that does not cross the BBB.[3] This finding implies a significant reliance on peripheral conversion for the hypertensive effect.

3.3 Evidence from Clinical Observations: Cognitive and Behavioral Effects Strong evidence for this compound's central activity comes from clinical observations of cognitive and behavioral side effects. A retrospective review of 101 patients identified six individuals who developed symptoms such as memory difficulties, confusion, mania, and irritability shortly after starting this compound therapy, often at low doses.[9][10] These effects resolved with dose reduction or discontinuation. The prevailing hypothesis is that these manifestations result from an "overdose" of key central noradrenergic networks, particularly those linking orbitofrontal and mesolimbic regions, providing clear evidence that this compound exerts significant effects within the CNS.[9][10]

4.0 Quantitative Pharmacological and Hemodynamic Data

The effects of this compound have been quantified in numerous clinical trials. The following tables summarize key pharmacokinetic and hemodynamic data.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Peak Plasma Time | 1-4 hours | [11] |

| Elimination Half-life | ~2.5 hours | [11] |

| Metabolism | Catecholamine pathway (not Cytochrome P450) |[11] |

Table 2: Hemodynamic Effects of this compound in nOH Clinical Trials

| Study Parameter | This compound Group | Placebo Group | P-value | Source(s) |

|---|---|---|---|---|

| Short-Term (7-day) Trial | ||||

| Mean Standing Systolic BP Change | +11.2 mm Hg | +3.9 mm Hg | <0.001 | [12] |

| Mean Supine Systolic BP Change | +7.6 mm Hg | +0.8 mm Hg | <0.001 | [12] |

| PD Patient Trial (at Week 1) |

| Mean Standing Systolic BP Change | +12.5 mm Hg | (vs. placebo) | 0.04 |[13] |

Table 3: Norepinephrine Levels and Pressor Effect

| Parameter | Finding | Source(s) |

|---|---|---|

| Pressor Effect Onset | Begins ~1 hour after administration | [3] |

| Pressor Effect Duration | Lasts ~6 hours while standing | [3] |

| NE Threshold for Pressor Effect | ~700 pg/mL (plasma level) | [3] |

| Baseline NE and Response | Lower supine plasma NE levels are associated with a greater pressor response |[14] |

5.0 Key Experimental Protocols

Understanding the CNS effects of this compound has been informed by various study designs, from large-scale clinical trials to retrospective analyses.

5.1 Phase 3 Clinical Trial Design for Symptomatic nOH A common and robust design used to evaluate this compound's efficacy in nOH involves a multi-stage, placebo-controlled protocol.

-

Objective: To determine if this compound improves symptoms and objective measures of nOH.

-

Methodology:

-

Open-Label Dose Optimization: Patients with confirmed nOH (due to PD, MSA, etc.) receive this compound in an open-label fashion. The dose is titrated (e.g., 100-600 mg three times daily) to achieve a clinical response (e.g., improvement in symptoms or a predefined increase in standing systolic BP).[12][15]

-

Washout Period: Patients who respond to the initial treatment undergo a 7-day washout period where the drug is discontinued.[12]

-

Double-Blind, Placebo-Controlled Phase: Responders are then randomized to receive either their optimized dose of this compound or a matching placebo for a defined period (e.g., 7 days to 8 weeks).[12][13]

-

Efficacy Assessment: The primary outcome is typically the change in a patient-rated symptom scale, such as the Orthostatic Hypotension Questionnaire (OHQ), which assesses both symptom severity (e.g., dizziness) and the impact of symptoms on daily activities.[12][13] Secondary outcomes include changes in standing and supine blood pressure.[12]

-

5.2 Retrospective Cohort Study for CNS Side Effects This protocol was used to identify previously uncharacterized central effects of the drug.

-

Objective: To examine the occurrence of cognitive and behavioral side effects associated with this compound therapy.[9]

-

Methodology:

-

Cohort Identification: A review of medical records was performed at a single academic tertiary care center to identify all patients who had been treated with this compound over a specific period.[9]

-

Case Identification: Within this cohort, researchers identified cases where patients developed new-onset cognitive or behavioral symptoms (e.g., confusion, mania, memory issues, irritability) shortly after the initiation or titration of this compound.[9]

-

Data Analysis: The clinical characteristics, this compound dosage, timing of symptom onset, and outcomes (e.g., resolution upon dose reduction) were analyzed for the identified cases. Alternative causes for the symptoms were ruled out.[9]

-

The mechanism of action of this compound is multifaceted, involving critical processes in both the peripheral and central nervous systems. As a prodrug, it is enzymatically converted to norepinephrine.[2] Its ability to cross the blood-brain barrier allows for the direct synthesis of norepinephrine within the CNS, a feature that distinguishes it from other pressor agents.[1][6] While the pressor effect that alleviates symptoms of nOH is significantly driven by peripheral conversion, there is compelling evidence for direct CNS activity.[3] This central action is demonstrated by observed cognitive and behavioral side effects, hypothesized to stem from the modulation of central noradrenergic pathways.[9][10] Further research is needed to fully delineate the contribution of central norepinephrine synthesis to this compound's therapeutic effects, such as a potential reduction in falls in patients with Parkinson's disease, and to better understand the patient profiles susceptible to its central side effects.[16]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Neurogenic orthostatic hypotension – management update and role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reference.medscape.com [reference.medscape.com]

- 12. neurology.org [neurology.org]

- 13. researchgate.net [researchgate.net]

- 14. neurology.org [neurology.org]

- 15. This compound May Improve Symptoms of Neurogenic Orthostatic Hypotension | MDedge [mdedge.com]

- 16. This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Landscape of Droxidopa and Its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analogue that functions as a prodrug of the neurotransmitter norepinephrine (B1679862). Its clinical efficacy in treating neurogenic orthostatic hypotension is critically dependent on its unique stereochemistry. This technical guide provides an in-depth exploration of the biochemical properties of this compound and its stereoisomers, focusing on its mechanism of action, enzymatic conversion, and the resultant signaling pathways. Quantitative data are presented to compare the properties of the biologically active L-threo isomer with its other stereoisomers, alongside detailed experimental methodologies for key assays.

Introduction: The Significance of Stereochemistry

This compound is a chiral molecule possessing two stereocenters, which gives rise to four distinct stereoisomers: L-threo (this compound), D-threo, L-erythro, and D-erythro. In pharmacology, stereoisomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[1][2] The therapeutic utility of this compound is exclusively attributed to the L-threo isomer, which is enzymatically converted to the biologically active L-norepinephrine.[3] Early clinical studies using a racemic mixture of DL-threo-DOPS yielded conflicting results and demonstrated that only a small fraction (approximately 2%) of the administered dose was converted to L-norepinephrine, underscoring the stereospecificity of its mechanism.[3][4]

Mechanism of Action: A Prodrug Strategy

This compound's primary mechanism of action is its role as a direct precursor to norepinephrine.[5][6] Following oral administration, it is absorbed and then converted to norepinephrine in a single enzymatic step. This conversion bypasses the rate-limiting enzyme dopamine (B1211576) β-hydroxylase (DBH), which is deficient in certain autonomic disorders.[3]

Enzymatic Conversion by Aromatic L-Amino Acid Decarboxylase (AADC)

The conversion of this compound to norepinephrine is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[5][7] This enzyme is ubiquitously expressed throughout the body, enabling the systemic production of norepinephrine.[3]

-

Substrate Specificity: AADC demonstrates a high degree of stereoselectivity. Only the L-threo isomer of dihydroxyphenylserine (this compound) serves as a substrate for conversion to L-norepinephrine.[3]

-

Inhibition: The D-threo stereoisomer has been shown to act as an inhibitor of the decarboxylation of the L-threo isomer, which likely contributed to the poor efficacy of early racemic formulations.[4]

The biochemical pathway is illustrated below:

Comparative Biochemical Data

The biological activity of dihydroxyphenylserine is almost exclusively confined to the L-threo isomer. Quantitative data comparing the enzymatic conversion and pharmacokinetics of the stereoisomers are limited, but available information clearly demonstrates the superior profile of this compound.

Table 1: Comparative Enzyme Kinetics of this compound Isomers with Aromatic L-Amino Acid Decarboxylase (AADC)

| Stereoisomer | Role | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Citation(s) |

| L-threo (this compound) | Substrate | 2.1 mM (rat heart AADC) | 6.4 nmoles/mg protein/15 min | [8] |

| D-threo | Inhibitor | Not Applicable | Not Applicable | [8] |

| L-erythro | Poor/Non-substrate | Data not available | Data not available | [3] |

| D-erythro | Poor/Non-substrate | Data not available | Data not available | [3] |

Note: One study noted the apparent Km of L-threo-DOPS is nearly equal to that of L-DOPA, while the Vmax is significantly lower, suggesting a slower rate of conversion.[3]

Table 2: Pharmacokinetic Properties of this compound (L-threo-DOPS) in Humans (Oral Administration)

| Parameter | Value (Fasted State) | Value (Fed State - High Fat Meal) | Citation(s) |

| Tmax (Time to Peak Plasma Conc.) | ~1-3 hours | ~4 hours | [5] |

| t½ (Elimination Half-life) | ~2-3 hours | ~2.6 hours | [5] |

| Cmax (Peak Plasma Concentration) | Decreased by ~35% with food | Decreased vs. Fasted | [5] |

| AUC (Area Under the Curve) | Decreased by ~20% with food | Decreased vs. Fasted | [5] |

Note: Pharmacokinetic data for the other stereoisomers are not available in the reviewed literature, as they are not developed for therapeutic use.

Norepinephrine Signaling Pathways

Once synthesized from this compound, norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) found on the surface of various cells. The primary receptors involved in blood pressure regulation are the α1, α2, and β1 receptors.

-

α1-Adrenergic Receptors: Couple to Gq proteins, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and causing smooth muscle contraction, which results in vasoconstriction and increased blood pressure.

-

α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). In presynaptic neurons, this serves as a negative feedback mechanism, reducing further norepinephrine release.

-

β-Adrenergic Receptors: Couple to Gs proteins, which activate adenylyl cyclase, increasing cAMP levels. This leads to various effects, including increased heart rate and contractility (primarily β1 receptors).

Experimental Protocols

Protocol: In Vitro Enzymatic Conversion of this compound to Norepinephrine

This protocol provides a framework for assessing the conversion of this compound stereoisomers to norepinephrine using AADC and quantifying the product via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Objective: To determine the rate of norepinephrine formation from L-threo-DOPS and to assess the substrate/inhibitory potential of other stereoisomers (D-threo, L-erythro, D-erythro).

Materials:

-

Purified Aromatic L-Amino Acid Decarboxylase (AADC/DDC) from a commercial source (e.g., hog kidney).

-

This compound stereoisomers (L-threo, D-threo, L-erythro, D-erythro).

-

Pyridoxal 5'-phosphate (PLP, cofactor).

-

Tris-HCl buffer (e.g., 125 mM, pH 8.6).

-

Pargyline (MAO inhibitor, to prevent norepinephrine degradation).

-

Perchloric acid (PCA), 0.1 M (for reaction termination).

-

HPLC system with an electrochemical detector (ECD).

-

Reversed-phase C18 column.

-

Mobile phase (e.g., aqueous buffer containing sodium phosphate, citric acid, an ion-pairing agent like octane (B31449) sulfonic acid, EDTA, and methanol/acetonitrile).

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction buffer containing 125 mM Tris-HCl (pH 8.6), 0.1 mM PLP, and 0.2 mM pargyline.

-

Enzyme Preparation: Prepare a working solution of AADC in a suitable buffer. The final concentration will need to be optimized based on the enzyme's specific activity.

-

Substrate/Inhibitor Preparation: Prepare stock solutions of each dihydroxyphenylserine stereoisomer. For substrate testing, a range of concentrations (e.g., 0.1 mM to 5 mM) should be used to determine kinetic parameters. For inhibition studies, a fixed concentration of L-threo-DOPS (e.g., at its Km value of 2.1 mM) is used with varying concentrations of the potential inhibitor (e.g., D-threo-DOPS).

-

Initiation of Reaction: Pre-warm all solutions to 37°C. To initiate the reaction, add the AADC enzyme solution to the reaction mixture containing the substrate. The final volume should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction tubes at 37°C for a fixed time (e.g., 15 minutes). The time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid. This will precipitate the enzyme.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) into the HPLC-ECD system for the quantification of norepinephrine.

Data Analysis:

-

Generate a standard curve for norepinephrine to quantify its concentration in the samples.

-

For substrate activity, plot the rate of norepinephrine formation against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

The therapeutic action of this compound is a direct consequence of its L-threo stereochemical configuration, which allows it to be recognized and converted by Aromatic L-Amino Acid Decarboxylase into L-norepinephrine. Other stereoisomers are either inactive or may inhibit the conversion of the active isomer. The subsequent activation of adrenergic receptors, primarily α1, by the newly synthesized norepinephrine leads to the desired pressor effect, ameliorating the symptoms of neurogenic orthostatic hypotension. A thorough understanding of these stereospecific biochemical properties is essential for the continued development and optimization of therapies targeting the norepinephrine pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DL-Threo-3,4-dihydroxyphenylserine does not exert a pressor effect in orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]

- 7. Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Droxidopa's In Vitro Influence on Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analog that functions as a prodrug to the neurotransmitter norepinephrine (B1679862).[1][2] Its primary therapeutic application is in the management of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to insufficient norepinephrine release.[1][3] The core of this compound's mechanism of action lies in its enzymatic conversion to norepinephrine, thereby replenishing the deficient catecholamine and mitigating symptoms.[1] This technical guide provides an in-depth exploration of the in vitro effects of this compound on catecholamine metabolism, focusing on its enzymatic conversion and metabolic pathways.

Core Mechanism: Enzymatic Conversion to Norepinephrine

The principal in vitro effect of this compound is its direct conversion to norepinephrine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[1][3] This enzyme is ubiquitously expressed in various tissues, including the liver and kidneys.[4] The conversion is a single decarboxylation step, bypassing the rate-limiting enzyme in the endogenous norepinephrine synthesis pathway, dopamine (B1211576) β-hydroxylase.[5]

dot

Alternative Metabolic Pathways

In addition to its primary conversion to norepinephrine, this compound can be metabolized through other enzymatic pathways in vitro.

-

Catechol-O-Methyltransferase (COMT): this compound is a substrate for COMT, which catalyzes its O-methylation to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS).[3][6] This represents a significant alternative metabolic route.

-

DOPS Aldolase: A minor pathway involves the conversion of this compound to protocatechualdehyde by the enzyme DOPS aldolase.[3][6]

dot

Quantitative In Vitro Data

Currently, there is a limited amount of publicly available quantitative data on the in vitro kinetics of this compound metabolism. While studies have extensively characterized the kinetics of AADC with its endogenous substrate, L-DOPA, specific Michaelis-Menten constants (Km and Vmax) for this compound are not well-documented in peer-reviewed literature.

| Substrate | Enzyme | In Vitro System | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| L-DOPA | AADC | Rat Pancreas Acinar Cells | 48 | 2.5 | [7] |

| 5-Hydroxytryptophan (B29612) | AADC | Rat Pancreas Acinar Cells | 29 | 0.3 | [7] |

| L-DOPA | AADC | Human Caudate Nucleus | 414 | 0.482 (pmol/min/g wet weight) | [8] |

| 5-Hydroxytryptophan | AADC | Human Caudate Nucleus | 90 | 0.071 (pmol/min/g wet weight) | [8] |

Table 1: Kinetic Parameters of Aromatic L-Amino Acid Decarboxylase (AADC) with L-DOPA and 5-Hydroxytryptophan. Note: Data for this compound is not currently available in the cited literature.

Experimental Protocols

Detailed experimental protocols for assessing this compound's in vitro metabolism are crucial for reproducible research. Below are generalized methodologies for key experiments.

Protocol 1: In Vitro this compound Conversion to Norepinephrine using Purified AADC

Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion to norepinephrine by purified AADC.

Materials:

-

Purified recombinant aromatic L-amino acid decarboxylase (AADC)

-

This compound

-

Norepinephrine standard

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Phosphate (B84403) buffer (pH 7.2)

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, PLP, and purified AADC enzyme.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding varying concentrations of this compound.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for norepinephrine concentration using a validated HPLC-ECD method.

-

Calculate reaction velocities and determine Km and Vmax using Michaelis-Menten kinetics.

dot

Protocol 2: Metabolism of this compound in Cell Culture (e.g., PC12 or SH-SY5Y cells)

Objective: To investigate the metabolism of this compound and the formation of norepinephrine and other metabolites in a cellular context.

Materials:

-

PC12 or SH-SY5Y cells

-

Cell culture medium and supplements

-

This compound

-

Reagents for cell lysis

-

HPLC-ECD system for catecholamine analysis

Procedure:

-

Culture PC12 or SH-SY5Y cells to a suitable confluency in multi-well plates.

-

Replace the culture medium with fresh medium containing a known concentration of this compound.

-

Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours).

-

At each time point, collect both the cell culture supernatant and the cell lysate.

-

Process the samples to precipitate proteins and extract the analytes.

-

Analyze the supernatant and cell lysate for concentrations of this compound, norepinephrine, and other potential metabolites (e.g., 3-OM-DOPS) using HPLC-ECD.

-

Quantify the rate of metabolite formation.

Protocol 3: this compound Metabolism in Liver S9 Fractions

Objective: To assess the metabolic stability of this compound and identify metabolites formed by Phase I and Phase II enzymes present in the liver S9 fraction.

Materials:

-

Human or rat liver S9 fraction

-

This compound

-

NADPH regenerating system (for Phase I reactions)

-

UDPGA (for glucuronidation reactions)

-

PAPS (for sulfation reactions)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile (B52724) or methanol (B129727) for reaction termination

-

LC-MS/MS system for metabolite identification and quantification

Procedure:

-

Prepare an incubation mixture containing liver S9 fraction, buffer, and the appropriate cofactors (NADPH, UDPGA, PAPS).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate for various time points.

-

Terminate the reactions by adding cold acetonitrile or methanol.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to determine the rate of this compound depletion and to identify and quantify the formation of norepinephrine and other metabolites.

Conclusion

The in vitro metabolism of this compound is primarily driven by its conversion to norepinephrine via the enzyme aromatic L-amino acid decarboxylase. However, alternative metabolic pathways involving COMT and DOPS-aldolase also contribute to its biotransformation. While the qualitative aspects of these pathways are established, there is a need for more comprehensive quantitative in vitro data, particularly regarding the kinetic parameters of these enzymatic reactions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's in vitro effects on catecholamine metabolism, which is essential for a complete understanding of its pharmacological profile and for the development of future therapeutic strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Study on the metabolism of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decarboxylation of L-dopa and 5-hydroxytryptophan in dispersed rat pancreas acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Droxidopa in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid analogue. It functions as a prodrug that is converted to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body.[1] this compound is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] The study of its pharmacokinetic profile in preclinical animal models is essential for understanding its absorption, distribution, metabolism, and excretion (ADME), and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species.

Metabolic Pathway of this compound

This compound is metabolized through the catecholamine pathway. Its primary metabolic fates are:

-

Conversion to Norepinephrine: The desired therapeutic pathway where AADC converts this compound to norepinephrine.

-

O-methylation: Conversion to its major metabolite, 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS), by catechol-O-methyltransferase (COMT).

-

Conversion to Protocatechualdehyde: Metabolism by DOPS aldolase.

The metabolism of this compound has been studied in mice, rats, dogs, and rhesus monkeys and is reported to be comparable across these species and humans.[2]

Figure 1: Metabolic Pathway of this compound.

Pharmacokinetic Parameters

Table 1: Single Dose Pharmacokinetics of this compound (300 mg) in Healthy Elderly Humans

| Parameter | Fed State (High-Fat Meal) | Fasted State |

| Cmax (ng/mL) | 2057 | 3160 |

| Tmax (h) | 4.00 | 2.00 |

| AUC (h*ng/mL) | 10,927 | 13,857 |

| t½ (h) | 2.58 | 2.68 |

| Data from a study in healthy elderly subjects.[3][4][5] |

Table 2: Multiple Dose Pharmacokinetics of this compound (300 mg, TID) in Healthy Elderly Humans

| Parameter | Dose 1 | Dose 2 | Dose 3 |

| Cmax (ng/mL) | 2789 | 3389 | 3302 |

| Tmax (h) | 2.00 | 1.50 | 2.00 |

| Data from a study in healthy elderly subjects.[3] |

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections detail typical methodologies for key experiments in preclinical animal models.

Oral Administration (Gavage) in Rats

A common method for oral administration in rats is gavage, which ensures precise dosing.[6]

Materials:

-

Appropriately sized gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip).[7]

-

Syringe.

-

Dosing formulation of this compound.

-

Water or KY jelly for lubrication.[6]

Procedure:

-

Rats are fasted overnight (approximately 12 hours) with free access to water.[8]

-

The animal is weighed to determine the correct dosing volume (typically 10-20 mL/kg).[6]

-

The rat is restrained securely to immobilize the head and align the head and body vertically.[7]

-

The length of the gavage needle to be inserted is predetermined by measuring from the tip of the rat's nose to the last rib.[6]

-

The tip of the gavage needle is lubricated.[6]

-

The needle is gently inserted into the mouth, passed over the tongue, and into the esophagus. The animal's swallowing reflex will aid in this process.[7]

-

The this compound formulation is administered slowly.[7]

-

The needle is withdrawn, and the animal is monitored for any signs of distress.[6]

Blood Sampling in Preclinical Models

Serial blood sampling is performed to determine the plasma concentration-time profile of this compound and its metabolites.

Rat Blood Sampling:

-

Method: Blood samples (approximately 0.2-0.3 mL) are typically collected via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9][10]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[8]

Dog Blood Sampling:

-

Method: Blood samples can be collected from the cephalic or jugular vein.[11] For multiple samples, alternating between forelegs is recommended.[11]

-

Volume: Depending on the size of the dog, 2-20 mL of blood can be taken per sample, with no more than eight samples in a 24-hour period being a general guideline.[11]

-

Procedure: The hair around the sampling site is clipped, and the area is cleaned with an antiseptic solution.[11] After sample collection, pressure is applied to the site to stop bleeding.[11]

Figure 2: Experimental Workflow for a Rat Oral Pharmacokinetic Study.

Bioanalytical Method for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound and its metabolites in plasma.[12][13][14]

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.[14]

-

To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled version of this compound).[14]

-

Add a protein precipitation agent, such as methanol (B129727) containing formic acid, and vortex.[14]

-

Centrifuge the samples to pellet the precipitated proteins.[14]

-

Transfer the supernatant for LC-MS/MS analysis.[14]

LC-MS/MS System:

-

Chromatography: A reverse-phase C18 column is typically used for chromatographic separation.[14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[13][14]

Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure:

-

Linearity: The method should be linear over a defined concentration range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

-

Selectivity and Specificity: No interference from endogenous plasma components.

-

Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

-

Recovery: The efficiency of the extraction method.

-

Stability: Analyte stability under various storage and handling conditions.

Conclusion